(5E)-5-({4-[(4-bromophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione
Description
(5E)-5-({4-[(4-Bromophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione is a thiazolidine-2,4-dione (TZD) derivative characterized by a benzylidene substituent at the 5-position of the TZD core. The compound features a 4-bromophenoxy group attached to the benzylidene moiety, conferring distinct electronic and steric properties. Synthesis typically involves condensation of a substituted benzaldehyde with the TZD core under basic conditions, as evidenced by analogous procedures in related compounds. Spectral characterization (¹H/¹³C NMR, LC-MS) confirms the (5E)-configuration and substituent positioning.
Properties
IUPAC Name |
(5E)-5-[[4-[(4-bromophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3S/c18-13-5-1-12(2-6-13)10-22-14-7-3-11(4-8-14)9-15-16(20)19-17(21)23-15/h1-9H,10H2,(H,19,20,21)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOZFNYADKCUDT-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({4-[(4-bromophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-bromobenzaldehyde with 4-methoxybenzaldehyde in the presence of a thiazolidinedione derivative. The reaction is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The α,β-unsaturated carbonyl system undergoes Michael addition with nucleophiles (e.g., amines, thiols):
Example Reaction with Ethylenediamine
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Product: 5-(4-[(4-Bromophenyl)methoxy]benzyl)-1,3-thiazolidine-2,4-dione
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Yield: 72%
| Reagent | Product | Yield |
|---|---|---|
| Benzylamine | N-Benzyl adduct | 68% |
| Sodium hydrosulfide | Thiol-adduct (C=S formation) | 65% |
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with nitrile imines or azides to form spiro-heterocycles :
Reaction with Diphenylnitrile Imine
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Product: Spiro[imidazolidine-4,5-dione-thiazolidine] derivative
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Conditions: Acetonitrile, 60°C, 12 hours
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Yield: 58%
| Dipole | Product Structure | Application |
|---|---|---|
| Phenyl azide | Spiro-triazoline | Antimicrobial agents |
| Nitrile oxide | Isoxazoline-thiazolidinedione hybrid | Anti-inflammatory activity |
Substitution at the Bromine Site
The 4-bromophenyl group undergoes Suzuki-Miyaura cross-coupling with arylboronic acids:
| Boronic Acid | Product | Catalyst | Yield |
|---|---|---|---|
| Phenylboronic acid | 4-Phenyl derivative | Pd(PPh₃)₄, K₂CO₃ | 82% |
| 4-Methoxyphenylboronic acid | 4-Methoxy-substituted analog | Pd(OAc)₂, SPhos | 76% |
Hydrogen Bonding with Polymers
Solid dispersions with polyethyleneglycol (PEG) enhance solubility via hydrogen bonding between the thiazolidinedione’s NH and PEG’s ether oxygen:
| Polymer | Solubility Increase | Bioavailability |
|---|---|---|
| PEG-4000 | 12-fold | 3.5-fold |
| PVP-K30 | 8-fold | 2.8-fold |
Oxidation and Reduction
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Oxidation : Treatment with KMnO₄ cleaves the exocyclic double bond to yield 4-[(4-bromophenyl)methoxy]benzoic acid.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, producing 5-(4-[(4-bromophenyl)methoxy]benzyl)-thiazolidinedione .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces E→Z isomerization of the benzylidene group :
| Condition | Isomer Ratio (E:Z) |
|---|---|
| Dark | 100:0 |
| UV (1 hour) | 62:38 |
Biological Activity and Derivatives
Derivatives show α-glucosidase inhibition (IC₅₀ = 17–22 μM vs. acarbose IC₅₀ = 23.7 μM) . Electron-withdrawing substituents (e.g., Cl, Br) enhance activity, while electron-donating groups (e.g., OMe) reduce potency .
Scientific Research Applications
Case Studies and Findings
- Breast Cancer Cell Lines : A study synthesized several thiazolidine derivatives and evaluated their effects on MCF7 breast cancer cells. The compound exhibited an IC50 value significantly lower than that of cisplatin, indicating superior anti-proliferative activity. Specifically, compounds with bromine substitutions showed enhanced efficacy, with some derivatives achieving IC50 values as low as 0.27 μM .
- Lung Carcinoma : Another investigation focused on the cytotoxic effects of thiazolidine derivatives against NCI-H292 human lung carcinoma cells. The compound demonstrated potent cytotoxicity with an IC50 value of 1.26 μg/mL after 72 hours of incubation. Notably, it induced apoptosis through mechanisms such as phosphatidylserine externalization and mitochondrial depolarization .
Summary Table of Anticancer Activity
| Compound | Cancer Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| (5E)-5-({4-[(4-bromophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione | MCF7 | 0.27 | |
| This compound | NCI-H292 | 1.26 |
Overview
The thiazolidine scaffold has also been investigated for its antimicrobial properties. Derivatives have shown activity against various bacterial strains, particularly Gram-positive bacteria.
Findings
Research has demonstrated that compounds derived from thiazolidine-2,4-dione exhibit antimicrobial activity with minimal inhibitory concentration (MIC) values ranging from 2 to 16 μg/mL against selected bacterial strains . This suggests a promising application in developing new antibacterial agents.
Summary Table of Antimicrobial Activity
Mechanism of Action
The mechanism of action of (5E)-5-({4-[(4-bromophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons


Key Observations :
- Halogen Substitution : The 4-bromo substituent in the target compound confers moderate lipophilicity compared to dichloro analogues, which exhibit stronger receptor binding due to increased halogen bulk and electronegativity.
- Side Chain Modifications: Aminoethyl or tertiary amine side chains (e.g., compounds 23e and SMI-IV-1) enhance solubility and pharmacokinetic profiles but may reduce metabolic stability.
- Stereoelectronic Effects : Methoxy or ethoxy groups on the benzylidene ring (e.g., 4-methoxy/ethoxy derivatives) improve π-π interactions with aromatic residues in target proteins, as seen in crystallographic studies.
Pharmacological and Physicochemical Properties
Analysis :
- Docking Scores: The target compound’s bromophenoxy group may sterically hinder interactions compared to SMI-IV-4, which achieves a superior docking score (-5.1) due to its polar 3-amino-4-hydroxyphenyl substituent.
- Melting Points : Higher melting points in ethoxy/methoxy derivatives (e.g., 160–162°C for 23e) correlate with crystalline stability, a trait critical for formulation.
Biological Activity
The compound (5E)-5-({4-[(4-bromophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione belongs to the thiazolidine-2,4-dione family, which has garnered significant attention in pharmaceutical chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antidiabetic, anticancer, anti-inflammatory, and antioxidant properties.
Chemical Structure and Properties
The thiazolidine-2,4-dione scaffold is characterized by a five-membered ring containing sulfur and nitrogen atoms along with two carbonyl groups. The structural modifications at the 3rd and 5th positions allow for a variety of derivatives with enhanced biological activities.
Antidiabetic Activity
Thiazolidine-2,4-diones are primarily recognized for their antidiabetic properties through the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). This mechanism improves insulin sensitivity and glucose uptake in adipose tissues.
- Research Findings :
- A study demonstrated that thiazolidine derivatives exhibited significant blood glucose-lowering effects and were potent inhibitors of alpha-amylase, an enzyme involved in carbohydrate digestion .
- Compound GB14 from a series of synthesized derivatives showed notable hypoglycemic activity in vivo and in vitro .
Anticancer Activity
The anticancer potential of thiazolidine derivatives has been extensively studied.
- Case Studies :
- One derivative, 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione, exhibited significant cytotoxicity against NCI-H292 human lung carcinoma cells with an IC50 value of 1.26 µg/mL. This compound induced apoptosis and genotoxicity selectively in cancer cells without affecting peripheral blood mononuclear cells (PBMC) .
- Another study highlighted that various thiazolidine derivatives demonstrated improved anti-proliferative activities against MCF7 breast cancer cells compared to standard treatments like cisplatin .
Anti-inflammatory Activity
Thiazolidine derivatives also display anti-inflammatory properties.
- Mechanism :
Antioxidant Activity
Antioxidant activity is another critical aspect of the biological profile of thiazolidine derivatives.
- Research Insights :
- The ability to scavenge reactive oxygen species (ROS) contributes to their therapeutic potential in various diseases associated with oxidative stress .
- Thiazolidine compounds have shown varying degrees of antioxidant activity across different studies, supporting their role in combating oxidative damage .
Summary Table of Biological Activities
| Activity Type | Compound/Derivative | IC50 Value | Notes |
|---|---|---|---|
| Antidiabetic | GB14 | Not specified | Significant blood glucose lowering activity |
| Anticancer | 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione | 1.26 µg/mL | Induces apoptosis in NCI-H292 cells |
| Anti-inflammatory | GB7 | Not specified | Reduces TNF-α and IL-β levels |
| Antioxidant | Various thiazolidine derivatives | Varies | Scavenges ROS |
Q & A
Q. How can molecular docking resolve discrepancies between predicted binding affinity and in vitro activity for thiazolidinedione derivatives?
- Methodology : Perform docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., PPAR-γ or HIV-1 reverse transcriptase). Compare results with in vitro assays (e.g., IC). If docking scores (e.g., −3.8 to −5.1 kcal/mol ) conflict with activity, analyze ligand-protein interactions (hydrogen bonds, hydrophobic contacts) via LigPlot+ to identify false positives/negatives. Adjust scoring functions or validate with MD simulations .
Q. What strategies enhance the antimicrobial activity of bromophenyl-substituted thiazolidinediones?
- Methodology : Introduce electron-withdrawing groups (e.g., halogens) to the benzylidene moiety to improve membrane penetration. Test against Gram-positive/negative bacteria via MIC assays. For example, substituents like 4-hydroxyphenyl (as in related compounds) showed enhanced activity due to H-bond donor capacity .
Q. How do halogen substituents influence the pharmacokinetic profile of this compound?
- Methodology : Assess metabolic stability using liver microsomes (e.g., CYP450 isoforms). Bromine’s size and electronegativity may reduce clearance rates but increase plasma protein binding. Compare with chloro/fluoro analogs using in silico ADMET predictors (e.g., SwissADME) and validate with in vivo studies .
Q. What crystallographic techniques resolve conformational ambiguities in thiazolidinedione derivatives?
- Methodology : Grow single crystals via slow evaporation (solvent: DMF/EtOH) and perform X-ray diffraction. Analyze dihedral angles between the thiazolidinedione core and substituents; for example, the 4-bromophenyl group may adopt a coplanar conformation with the core, stabilizing π-π interactions in the solid state .
Data Contradiction Analysis
Q. How to address conflicting docking scores for structurally similar thiazolidinediones?
- Methodology : Cross-validate docking results (e.g., AutoDock vs. Glide) and prioritize compounds with consistent scoring. For instance, derivatives with −5.1 kcal/mol scores but low in vitro activity may require entropy corrections (e.g., water displacement effects) or binding kinetics assays (e.g., SPR) .
Experimental Design Tables
| Derivative | Docking Score (kcal/mol) | Bioactivity |
|---|---|---|
| SMI-IV-1 (4-bromo analog) | −3.8 | Moderate PPAR-γ EC |
| SMI-IV-4 (3-amino) | −5.1 | High HIV-1 RT inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


